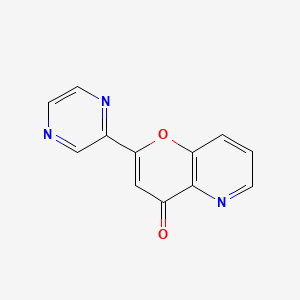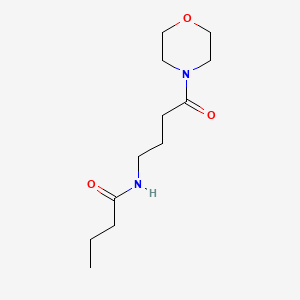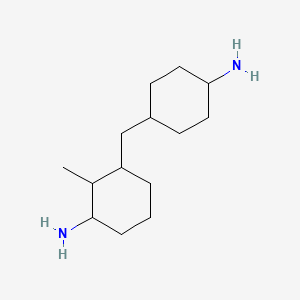
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound with the molecular formula C₁₂H₁₀CoNi₂O₁₄. This compound features a complex structure where cobalt and nickel ions are coordinated with 2-hydroxypropane-1,2,3-tricarboxylate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of cobalt and nickel salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination compound .
Industrial Production Methods
the principles of coordination chemistry and large-scale synthesis of similar compounds suggest that it could be produced using batch or continuous processes with appropriate purification steps .
化学反応の分析
Types of Reactions
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation states of the metal ions.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the metal centers.
Substitution: Ligand substitution reactions can take place, where the 2-hydroxypropane-1,2,3-tricarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH adjustments, and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
科学的研究の応用
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of mixed-metal complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
作用機序
The mechanism by which cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the tricarboxylate ligands. This coordination can influence the electronic properties of the metal centers, affecting their reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
Similar compounds include other mixed-metal coordination complexes with tricarboxylate ligands, such as:
- Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cobalt(2+) dicopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Nickel(2+) dicopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Uniqueness
Its mixed-metal nature allows for unique reactivity patterns and interactions that are not observed in single-metal complexes .
特性
CAS番号 |
94232-44-7 |
|---|---|
分子式 |
C12H10CoNi2O14 |
分子量 |
554.52 g/mol |
IUPAC名 |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.Co.2Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChIキー |
KGKXWYHTIXPVGY-UHFFFAOYSA-H |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Ni+2].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


